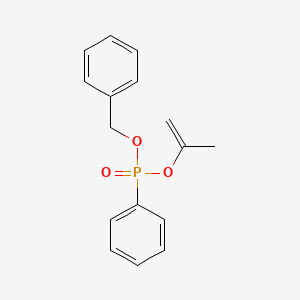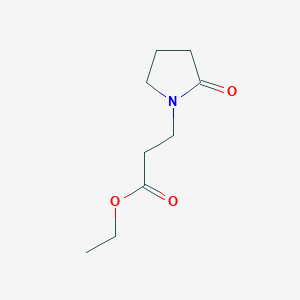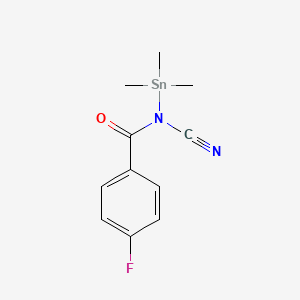
N-(4-Nitro-9-oxo-9H-xanthen-3-YL)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Nitro-9-oxo-9H-xanthen-3-YL)acetamide is a xanthone derivative known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Nitro-9-oxo-9H-xanthen-3-YL)acetamide typically involves the condensation of salicylic acid or its derivatives with a phenol derivative. The process can be carried out via several traditional methods, including the use of benzophenone or diphenyl ether intermediates . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as stannous chloride .
Industrial Production Methods
Industrial production of xanthone derivatives, including this compound, generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-Nitro-9-oxo-9H-xanthen-3-YL)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carbonyl group in the xanthone core can be reduced to a hydroxyl group.
Substitution: The acetamide group can be substituted with other functional groups to create different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various acyl chlorides for substitution reactions .
Major Products
The major products formed from these reactions include amino-xanthone derivatives, hydroxyl-xanthone derivatives, and various substituted xanthone derivatives .
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of other xanthone derivatives.
Biology: Exhibits significant anti-cancer activity by targeting topoisomerase II and DNA.
Medicine: Potential therapeutic agent for treating cancer, inflammation, and oxidative stress.
Industry: Used in the development of new pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
The compound exerts its effects primarily by intercalating into DNA and inhibiting the activity of topoisomerase II. This leads to the induction of apoptosis in cancer cells and the arrest of the cell cycle in the G2/M phase . The molecular targets include DNA and topoisomerase II, and the pathways involved are related to DNA replication and repair .
Comparison with Similar Compounds
Similar Compounds
α-Mangostin: A natural xanthone with anti-inflammatory and antioxidant properties.
γ-Mangostin: Another natural xanthone known for its anti-cancer activity.
Uniqueness
N-(4-Nitro-9-oxo-9H-xanthen-3-YL)acetamide is unique due to its specific nitro and acetamide functional groups, which enhance its ability to intercalate into DNA and inhibit topoisomerase II more effectively compared to other xanthone derivatives .
Properties
CAS No. |
62100-87-2 |
|---|---|
Molecular Formula |
C15H10N2O5 |
Molecular Weight |
298.25 g/mol |
IUPAC Name |
N-(4-nitro-9-oxoxanthen-3-yl)acetamide |
InChI |
InChI=1S/C15H10N2O5/c1-8(18)16-11-7-6-10-14(19)9-4-2-3-5-12(9)22-15(10)13(11)17(20)21/h2-7H,1H3,(H,16,18) |
InChI Key |
UODCRCOBXRNIBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3O2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-[(4-Fluorophenoxy)methyl]-4-phenylmorpholin-2-one](/img/structure/B14543855.png)





![1-(4-Fluorophenyl)-4-[4-hydroxy-4-(4-methylphenyl)piperidin-1-yl]butane-1,4-dione](/img/structure/B14543891.png)


